2-Methylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

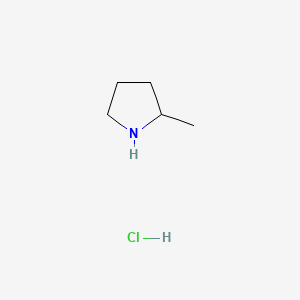

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIFWYJFOEKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619872 | |

| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54677-53-1 | |

| Record name | 2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPYRROLIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methylpyrrolidine Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and medicinal chemistry.[1] Its pyrrolidine ring structure is a common motif in a vast array of natural products and synthetic pharmaceuticals, including agents targeting the central nervous system.[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial settings due to its enhanced stability and ease of handling.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its effective use, from bench-scale synthesis to process development. The guide distinguishes between the racemic mixture and its constituent enantiomers, (R)- and (S)-2-Methylpyrrolidine hydrochloride, as stereochemistry is critical in its primary application area of asymmetric synthesis.[2][3]

Chemical Identity and Structure

This compound is a simple heterocyclic compound, but its utility is defined by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as individual enantiomers. It is crucial to use the correct CAS number to ensure the desired stereoisomer is sourced.

| Compound Name | Synonyms | CAS Number |

| This compound | 2-Methylpyrrolidine HCl | 54677-53-1[4] |

| (R)-2-Methylpyrrolidine hydrochloride | (2R)-(-)-2-Methylpyrrolidine hydrochloride | 135324-85-5[5] |

| (S)-2-Methylpyrrolidine hydrochloride | (2S)-2-methylpyrrolidine hydrochloride | 174500-74-4[6] |

Molecular Formula and Weight:

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a methyl group at the C2 position. The nitrogen atom is protonated and associated with a chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of this compound with Chiral Center.

Physicochemical Properties

The physical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Comments |

| Appearance | White to light yellow or brown crystalline powder.[1][2] | Color may vary depending on purity and the specific stereoisomer. |

| Melting Point | 73.0 to 77.0 °C[2] | This relatively low melting point is for the (R)-enantiomer. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | A reported boiling point of 100.2°C is likely erroneous or refers to the free base, as salts typically have very high boiling points and tend to decompose.[2] |

| Solubility | Soluble in water and organic solvents like ethanol.[2] | The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2] |

| Stability | The hydrochloride form is more stable than the free base.[2] It is hygroscopic and should be protected from moisture and light.[2] | |

| Optical Activity | The (R) and (S) enantiomers are optically active. | The specific rotation depends on the enantiomer, concentration, and solvent.[2] The racemic mixture is not optically active. |

Spectroscopic Properties

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free base, 2-methylpyrrolidine, as the HCl will be lost.

-

Expected Molecular Ion (M⁺): The mass spectrum of the free base (C₅H₁₁N, MW = 85.15 g/mol ) will show a molecular ion peak at m/z = 85.[8][9][10]

-

Key Fragmentation: A prominent peak is expected at m/z = 70, corresponding to the loss of a methyl group (•CH₃). This fragment is a common and stabilizing feature in the mass spectra of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the features of the ammonium group (R₂N⁺H₂).

-

N-H Stretch: A broad and strong absorption is expected in the range of 2700-2400 cm⁻¹, characteristic of the N⁺-H stretching vibration in a secondary amine salt. This contrasts with the sharp, medium-intensity N-H stretch of the free secondary amine, which typically appears around 3300 cm⁻¹.

-

N-H Bend: An absorption band for the N⁺-H bending vibration should appear around 1600-1550 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of the adjacent protons and carbons compared to the free amine.

-

¹H NMR (Expected Spectrum):

-

N⁺H₂ Protons: A broad singlet, significantly downfield, typically > 9.0 ppm (highly dependent on solvent and concentration).

-

C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N⁺H₂ group, expected around 3.5-3.8 ppm.

-

C5-H₂ Protons (methylene): A multiplet, adjacent to the N⁺H₂ group, expected around 3.2-3.5 ppm.

-

C3-H₂ & C4-H₂ Protons (methylenes): Overlapping multiplets, further upfield, expected in the range of 1.8-2.4 ppm.

-

CH₃ Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6 ppm.

-

-

¹³C NMR (Expected Spectrum):

-

C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm, and C5 (methylene) around 45-50 ppm.

-

C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield, around 22-35 ppm.

-

CH₃ Carbon: The methyl carbon resonance is expected to be the most upfield signal, around 18-22 ppm.

-

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is an irritant and requires careful handling.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Avoidance: Avoid breathing dust and prevent contact with skin and eyes.

Storage Conditions:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of this compound. The causality behind each step is explained to ensure both accuracy and understanding.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of a sample, which is a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy, gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the salt necessitates this step be performed quickly.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~73 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting range should be narrow (1-2 °C) for a pure substance. A broad range indicates the presence of impurities.

-

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.

Causality in the Workflow:

-

Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere with analysis. For NMR, the H₂O signal can obscure sample peaks. For IR, the broad O-H stretch from water can mask the N⁺-H stretch.

-

Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent signals in the ¹H spectrum. The choice of solvent (e.g., D₂O for high polarity, CDCl₃ if soluble) can affect chemical shifts.

-

ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR that requires minimal sample preparation. The traditional KBr pellet method can be used if an ATR accessory is unavailable but requires more careful sample preparation to avoid moisture.

Conclusion

This compound is a valuable and versatile chiral building block. A thorough understanding of its physical properties—from its chemical identity and melting point to its spectroscopic signatures and handling requirements—is paramount for its successful application in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently incorporate this compound into their synthetic and analytical workflows, ensuring both safety and experimental integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44891221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-Methyl-pyrrolidine hydrochloride [sigmaaldrich.com]

- 8. 2-Methylpyrrolidine [webbook.nist.gov]

- 9. 2-Methylpyrrolidine [webbook.nist.gov]

- 10. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantiomers of 2-Methylpyrrolidine Hydrochloride: (R) vs. (S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides an in-depth technical exploration of the two enantiomers of 2-methylpyrrolidine hydrochloride, (R)-2-methylpyrrolidine hydrochloride and (S)-2-methylpyrrolidine hydrochloride. As a senior application scientist, this document aims to synthesize technical data with practical, field-proven insights to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis. We will delve into the distinct physicochemical properties, stereospecific synthesis, analytical separation, and divergent applications of these chiral building blocks, underscoring the critical importance of stereoisomerism in modern chemistry.

Introduction: The Significance of Chirality in 2-Methylpyrrolidine

2-Methylpyrrolidine is a cyclic secondary amine that exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine. This stereoisomerism arises from the chiral center at the second carbon atom of the pyrrolidine ring. While these enantiomers share the same chemical formula and connectivity, their spatial arrangement is distinct, leading to different interactions with other chiral molecules, a phenomenon of paramount importance in biological systems.

The hydrochloride salts of these enantiomers are often preferred in practical applications due to their increased stability, water solubility, and ease of handling compared to the free bases. Understanding the unique characteristics of each enantiomer is crucial for their effective application as catalysts in asymmetric synthesis and as key intermediates in the development of pharmaceuticals.

Caption: Figure 1: The mirror-image relationship of (R)- and (S)-2-methylpyrrolidine.

Physicochemical Properties: A Comparative Analysis

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with plane-polarized light is distinct. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. It is important to note that the (R)/(S) designation, which is based on the Cahn-Ingold-Prelog priority rules, does not directly correlate with the direction of optical rotation.

| Property | (R)-2-Methylpyrrolidine HCl | (S)-2-Methylpyrrolidine HCl |

| Molecular Formula | C₅H₁₂ClN | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol | 121.61 g/mol |

| Appearance | White to off-white crystalline powder. | White to off-white crystalline powder. |

| Melting Point | 198-203 °C. | 199-204 °C. |

| Optical Rotation | [α]²⁰/D +23.0 to +27.0° (c=1 in ethanol). | [α]²⁰/D -23.0 to -27.0° (c=1 in ethanol). |

| Solubility | Soluble in water. | Soluble in water. |

Note: The specific rotation values can vary slightly between suppliers and depend on the purity of the sample.

Stereospecific Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical aspect of its application. Several strategies are employed, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. One common approach involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methyl-1-pyrroline, using a chiral rhodium or ruthenium catalyst can yield either the (R) or (S) enantiomer with high enantiomeric excess.

Caption: Figure 2: A generalized workflow for asymmetric hydrogenation.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) of 2-methylpyrrolidine. A common method is the formation of diastereomeric salts. The racemic amine is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpyrrolidine using Tartaric Acid

-

Diastereomeric Salt Formation: Dissolve racemic 2-methylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The solubility difference is the key to the separation.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., sodium hydroxide) to deprotonate the amine and liberate the free enantiomer.

-

Extraction and Conversion to Hydrochloride Salt: Extract the free amine with an organic solvent (e.g., diethyl ether). Dry the organic layer and then bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the desired enantiomer as its hydrochloride salt.

-

Analysis: Determine the enantiomeric excess of the final product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analytical Techniques for Chiral Discrimination

The ability to accurately determine the enantiomeric purity of a sample is crucial. The most common techniques for separating and quantifying enantiomers of this compound are chiral chromatography methods.

-

Chiral Gas Chromatography (GC): The sample is derivatized to make it more volatile and then passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.

-

Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this technique uses a chiral stationary phase in the column. The sample is dissolved in a suitable mobile phase and pumped through the column. The differential interaction between the enantiomers and the chiral stationary phase results in their separation.

Divergent Applications: (R) vs. (S) Enantiomers

The distinct spatial arrangements of (R)- and (S)-2-methylpyrrolidine hydrochloride lead to their use in different, often stereospecific, applications.

(S)-2-Methylpyrrolidine Hydrochloride

(S)-2-Methylpyrrolidine and its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis. A notable application is in the synthesis of chiral enamines, which are versatile intermediates in the synthesis of complex molecules.

(R)-2-Methylpyrrolidine Hydrochloride

(R)-2-Methylpyrrolidine hydrochloride also finds significant use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. For instance, it can serve as a key starting material for the synthesis of certain classes of enzyme inhibitors or receptor ligands where the (R)-configuration is essential for biological activity.

Conclusion

The case of (R)- and (S)-2-methylpyrrolidine hydrochloride provides a compelling illustration of the profound impact of chirality on the properties and applications of chemical compounds. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the stereochemical identity of their starting materials and intermediates is not merely a matter of technical detail but a fundamental prerequisite for success. The ability to synthesize, separate, and analyze these enantiomers with high fidelity is what enables the rational design and development of stereochemically pure, and therefore more effective and safer, pharmaceuticals and fine chemicals. This guide has aimed to provide a technically sound and practically relevant overview to aid in these endeavors.

Navigating the Solubility Landscape of 2-Methylpyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

Executive Summary: The Challenge of Amine Salt Solubility

2-Methylpyrrolidine hydrochloride, a chiral amine salt, serves as a versatile building block in organic synthesis.[1] Its salt form enhances stability and ease of handling compared to the free base. However, the ionic nature of the hydrochloride salt introduces complexity into its solubility profile, particularly in non-aqueous media. Unlike the free amine, the salt's solubility is governed by a delicate balance between the high lattice energy of the crystal and the solvent's ability to solvate both the protonated amine cation and the chloride anion. A general statement indicates it is "soluble in water and organic solvents," but this lacks the quantitative detail necessary for precise chemical process design.[2] This guide will deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.

Theoretical Framework: Deconstructing Solubility

The dissolution of a salt like this compound in an organic solvent is a thermodynamically controlled process. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is primarily influenced by the enthalpy of solution (ΔH_sol), which can be understood as the sum of two competing energy terms: the lattice energy (ΔH_lattice) and the solvation energy (ΔH_solvation).

ΔH_sol = ΔH_lattice + ΔH_solvation

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. It is a significant energy barrier that must be overcome.

-

Solvation Energy: This is the energy released when the individual ions (the 2-methylpyrrolidinium cation and the chloride anion) are stabilized by interactions with solvent molecules.

For an organic salt to dissolve in an organic solvent, the solvation energy must be substantial enough to overcome the high lattice energy.

Key Factors Influencing Solubility

Several solvent and solute properties dictate the solubility of this compound:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant helps to shield the ions from each other, reducing the electrostatic forces that hold the crystal lattice together.[3]

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor is crucial for solvating the chloride anion (Cl⁻). The ability to act as a hydrogen bond acceptor is important for interacting with the protonated amine (R₂NH₂⁺). Protic solvents like alcohols are often better solvents for amine hydrochlorides than aprotic solvents of similar polarity.[4]

-

Steric Hindrance: The methyl group on the pyrrolidine ring can introduce steric hindrance, potentially affecting how solvent molecules pack around the cation and influencing solvation energy.

-

Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[3] However, this relationship must be determined empirically for each specific solute-solvent system.

The interplay of these factors means that predicting solubility without experimental data is challenging.[5] A solvent's polarity alone is not a perfect predictor of its solvating power for a specific salt.

Comparative Analysis: Insights from Parent Compound Pyrrolidine

While quantitative data for the hydrochloride salt is scarce, the solubility of the parent free base, pyrrolidine, offers some context. Pyrrolidine is miscible with water and shows high solubility in a range of organic solvents, including ethanol, ether, and chloroform.[6][7][8] This high solubility is due to its ability to act as a hydrogen bond acceptor and its relatively small, non-polar hydrocarbon portion. The conversion to a hydrochloride salt drastically alters these properties, making it significantly more polar and introducing a high lattice energy, which generally reduces its solubility in less polar organic solvents.

Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate chemical structure with physical properties.[3][9] These models use calculated molecular descriptors (e.g., molecular volume, surface area, dipole moment, hydrogen bonding capacity) to predict properties like aqueous solubility.[10] While many published QSPR models focus on aqueous solubility, similar principles can be applied to organic solvents, provided a suitable training dataset of related compounds is available.[11]

The workflow for developing a QSPR model for amine salt solubility is outlined below.

Caption: QSPR model development workflow for solubility prediction.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of published data, experimental determination is the most reliable method to quantify the solubility of this compound. The following section details a robust protocol based on the equilibrium concentration method.[12]

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the rate of dissolution equals the rate of precipitation), the concentration of the solute in the supernatant liquid is measured. This concentration represents the solubility at that temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system after appropriate derivatization.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the step-by-step process for determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

-

Sample Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (preliminary experiments may be needed to determine this, but 24-48 hours is typical).[12]

-

Sampling and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-particulates.

-

Dilution and Analysis: Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the validated analytical method.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility.

Solubility (g/L) = (Concentration from curve (g/L)) × (Dilution Factor)

Anticipated Solubility Trends

Based on fundamental chemical principles, a qualitative solubility trend can be hypothesized for this compound across different classes of organic solvents. This provides a starting point for experimental investigation.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Excellent hydrogen bond donating and accepting ability; high polarity to solvate ions.[4] |

| Aprotic Polar | DMSO, Acetonitrile | Moderate to Low | Good dipole-dipole interactions but lack of hydrogen bond donation to solvate the chloride anion effectively. |

| Ethers | THF, Diethyl Ether | Very Low | Limited polarity and poor ability to solvate ions. |

| Ketones | Acetone | Low | Moderate polarity but weak hydrogen bond accepting capability and no donating ability. |

| Hydrocarbons | Toluene, Hexane | Insoluble | Non-polar nature provides no mechanism for solvating ions or overcoming lattice energy. |

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in public literature. This guide has established the theoretical underpinnings that govern this property, highlighting the dominant roles of lattice energy and solvation. In the absence of definitive data, this document provides two key pathways for the modern researcher: the application of computational QSPR models for initial screening and, more definitively, a detailed, robust experimental protocol for its precise determination. The systematic application of the outlined experimental workflow will empower scientists to generate the high-quality, quantitative data needed to optimize synthetic routes, design effective purification strategies, and accelerate drug development timelines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is a chiral cyclic amine salt that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereochemistry and reactivity are of significant interest, making unambiguous structural characterization paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound, offering insights into the interpretation of its spectra and detailing the experimental protocols for data acquisition.

The protonation of the secondary amine in 2-methylpyrrolidine to form the hydrochloride salt induces significant changes in its electronic structure, which are directly reflected in its NMR and IR spectra. Understanding these spectral shifts is crucial for researchers working with this and similar compounds. This guide will delve into the theoretical underpinnings of these changes and present a practical framework for spectral analysis.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. In the case of this compound, the protonation of the nitrogen atom leads to a general downfield shift of the proton signals, especially for those protons in close proximity to the positively charged nitrogen.

Theoretical Considerations and Spectral Interpretation

The structure of this compound features a five-membered ring with a methyl group at the 2-position. The protonation of the nitrogen atom to form an ammonium salt (R₂NH₂⁺) results in deshielding of the adjacent protons. Consequently, the protons on the carbons alpha to the nitrogen (C2 and C5) are expected to resonate at a lower field (higher ppm) compared to the free base. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.

Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following assignments are based on established principles of NMR spectroscopy and data from similar structures, such as 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride[1]. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂⁺ | Broad singlet | - | - |

| H2 | Multiplet | - | - |

| H5 (axial & equatorial) | Multiplet | - | - |

| H3 (axial & equatorial) | Multiplet | - | - |

| H4 (axial & equatorial) | Multiplet | - | - |

| CH₃ | Doublet | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

The protons of the NH₂⁺ group are expected to appear as a broad singlet due to rapid exchange with residual water and quadrupole broadening from the nitrogen atom. The methine proton at C2 (H2) and the methylene protons at C5 will be the most downfield of the ring protons due to their proximity to the electron-withdrawing ammonium group. The methyl group at C2 will appear as a doublet, coupled to the H2 proton. The remaining methylene protons at C3 and C4 will exhibit complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the protonation of the nitrogen in this compound causes a downfield shift in the resonance of the adjacent carbon atoms.

Theoretical Considerations and Spectral Interpretation

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 55 - 65 |

| C5 | 45 - 55 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| CH₃ | 15 - 25 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The formation of the hydrochloride salt of 2-Methylpyrrolidine introduces characteristic vibrational modes associated with the secondary ammonium ion (R₂NH₂⁺).

Theoretical Considerations and Spectral Interpretation

The IR spectrum of a secondary amine salt is distinct from that of the corresponding free amine[4][5]. The most prominent features in the IR spectrum of this compound are expected to be the N-H stretching and bending vibrations of the NH₂⁺ group.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₂⁺) | 3000 - 2700 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| NH₂⁺ Bending | 1620 - 1560 | Medium |

| C-H Bending (CH₂, CH₃) | 1470 - 1370 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

The N-H stretching vibration of the secondary ammonium group appears as a broad and intense band in the 3000-2700 cm⁻¹ region[4]. This broadness is a result of hydrogen bonding. The aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group will appear in their characteristic region of 2980-2850 cm⁻¹. A key diagnostic peak for secondary amine salts is the NH₂⁺ bending (scissoring) vibration, which is expected to be observed in the 1620-1560 cm⁻¹ range[4][5].

Experimental Protocols

Acquiring high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following sections provide detailed, step-by-step methodologies for the preparation and analysis of a solid sample of this compound.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

-

High-quality 5 mm NMR tube

-

Internal standard (e.g., TMS or a residual solvent peak)

-

Vortex mixer

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are often good choices for hydrochloride salts.

-

Sample Dissolution: Transfer the weighed sample into the NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method 1: KBr Pellet

Materials:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grinding: Place a small amount of KBr (approx. 100-200 mg) in a clean, dry agate mortar and grind it to a fine powder.

-

Mixing: Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder and mix thoroughly by grinding the two together.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Method 2: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (as a fine powder)

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Application: Place a small amount of the finely powdered this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Summary and Conclusion

This technical guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, and IR spectral features of this compound. The protonation of the secondary amine has a pronounced effect on the spectroscopic data, leading to downfield shifts in the NMR spectra and the appearance of characteristic N-H vibrational bands in the IR spectrum. While experimentally verified spectra for this specific compound are not widely available, the predictive analysis based on established spectroscopic principles and data from analogous structures offers a robust framework for its characterization. The detailed experimental protocols provided herein offer a practical guide for researchers to obtain high-quality spectral data. The combined application of NMR and IR spectroscopy, as outlined in this guide, enables the unambiguous identification and structural verification of this compound, a critical step in its application in research and development.

References

- 1. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 13C NMR spectrum [chemicalbook.com]

- 3. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. specau.com.au [specau.com.au]

An In-depth Technical Guide to the Safe Handling of 2-Methylpyrrolidine Hydrochloride

Introduction

2-Methylpyrrolidine hydrochloride is a versatile cyclic amine derivative utilized as a crucial building block and intermediate in the synthesis of a wide array of complex molecules.[1] Its application is particularly prominent in pharmaceutical development, especially for creating drugs targeting the central nervous system, as well as in the synthesis of agrochemicals and other fine chemicals.[1] The presence of a stereocenter and a nucleophilic nitrogen atom makes it an invaluable scaffold for introducing chirality and constructing intricate molecular architectures in organic synthesis.[2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The protocols and information herein are synthesized from authoritative safety data sheets and established laboratory practices to ensure a self-validating system of safety and scientific integrity.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 54677-53-1 | [1][3] |

| Molecular Formula | C5H11N·HCl | [1] |

| Molecular Weight | 121.61 g/mol | [1][4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Solubility | Soluble in water | [5][6] |

Hazard Identification and Analysis

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[3][7]

GHS Hazard Statements:

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7] Inhalation of the dust can irritate the respiratory tract, while skin and eye contact can lead to significant irritation.[7][10] Ingestion may cause irritation to the mucous membranes.[7]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7][10]

Caption: Required PPE and engineering controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring the stability of the compound.

Handling

-

Avoid direct contact with the substance.[10]

-

Prevent the formation and spread of dust in the air.[10]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.[7]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

Storage

-

Store in a cool, well-ventilated area.[10]

-

The product is hygroscopic; take precautions to avoid contact with atmospheric moisture and consider storing under an inert atmosphere like Argon.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

-

Keep refrigerated as indicated by some suppliers.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If you feel unwell, call a POISON CENTER or doctor.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[7]

-

Ingestion: Rinse the mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[6]

Spill Response

-

Small Spills:

-

Evacuate the area and eliminate all ignition sources.[11]

-

Wear appropriate PPE as outlined in Section 3.

-

Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][11]

-

Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[11]

-

Ventilate the area and wash the spill site after cleanup is complete.[11]

-

-

Large Spills:

Caption: Decision tree for emergency response to spills and personnel exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][10]

-

Specific Hazards: In case of fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.[7][11]

-

Waste Identification: 2-Methylpyrrolidine waste is classified as hazardous.[11] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11]

-

Containerization: Use a designated, compatible, and properly sealed hazardous waste container.[11] The container must be clearly labeled as "Hazardous Waste" and specify its contents.[11]

-

Storage of Waste: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] Keep incompatible wastes, such as strong oxidizing agents, stored separately.[11]

-

Final Disposal: Arrange for a professional, licensed waste disposal service to pick up and transport the waste to an approved disposal facility.[7][11]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. The causality behind these steps is rooted in minimizing exposure and ensuring accuracy.

-

Pre-Experiment Checklist:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure an eyewash station and safety shower are unobstructed.

-

Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

-

Weighing the Compound:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Inside the fume hood, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol.

-

Record the precise weight.

-

-

Dissolution:

-

Place a stir bar in a volumetric flask of the appropriate size.

-

Using a powder funnel, carefully add the weighed this compound to the flask.

-

Add approximately half of the final desired volume of the chosen solvent (e.g., deionized water).

-

Place the flask on a magnetic stir plate and stir until the solid is fully dissolved.

-

-

Final Dilution and Storage:

-

Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the solution to a clearly labeled storage bottle, including the compound name, concentration, date, and your initials.

-

Store the solution under the conditions recommended in Section 4.2.

-

-

Cleanup:

-

Dispose of any contaminated weighing paper or disposable items in the designated hazardous waste container.

-

Clean all glassware thoroughly.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its effective and safe use hinges on a robust understanding of its hazard profile and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every laboratory operation—from the selection of PPE to the final disposal of waste—researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational document to support those goals, ensuring that scientific advancement and personal safety proceed in tandem.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Methylpyrrolidine | CAS#:765-38-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44891221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. benchchem.com [benchchem.com]

- 12. greenfield.com [greenfield.com]

2-Methylpyrrolidine Hydrochloride: A Cornerstone Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Chiral Pyrrolidines

Substituted chiral pyrrolidines are a cornerstone of modern organic synthesis and medicinal chemistry, representing a common and vital structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Their significance is underscored by their prevalence in FDA-approved pharmaceuticals, where the defined three-dimensional arrangement of substituents on the pyrrolidine ring is often crucial for potent and selective biological activity.[3][4] Among these, 2-methylpyrrolidine, available as its hydrochloride salt in both (R) and (S) enantiomeric forms, has emerged as a particularly versatile and powerful chiral building block.[5] Its structural simplicity, combined with the stereocenter adjacent to the nitrogen atom, allows it to create a well-defined chiral environment, making it an effective chiral auxiliary and organocatalyst for a multitude of asymmetric transformations.[5][6] This guide, intended for professionals in research and drug development, provides a comprehensive technical overview of 2-methylpyrrolidine hydrochloride, from its synthesis to its strategic application in the construction of complex chiral molecules.

Strategic Synthesis of Enantiopure 2-Methylpyrrolidine

The accessibility of enantiomerically pure 2-methylpyrrolidine is paramount to its utility. Several robust strategies have been developed, each with distinct advantages depending on the desired scale, cost-effectiveness, and available resources.

Synthesis from the Chiral Pool: Leveraging L-Proline

A common and logical approach is to start from a readily available and inexpensive chiral precursor. (S)-Proline serves as an excellent starting material for the synthesis of (S)-2-methylpyrrolidine derivatives.[7]

Rationale: This multi-step synthesis leverages the inherent chirality of (S)-proline to establish the desired stereocenter. The key steps involve the formation of a bicyclic intermediate to protect the carboxylic acid and amine functionalities, followed by stereoselective methylation and subsequent hydrolysis.

Detailed Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride [7]

-

Step 1: Formation of Azetidinone Intermediate: (S)-proline is reacted with chloral hydrate in the presence of magnesium sulfate to form a tricyclic azetidinone intermediate. This step effectively protects the amine and carboxylic acid groups.

-

Step 2: Diastereoselective Methylation: The azetidinone intermediate is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to form an enolate. Subsequent quenching with methyl iodide introduces the methyl group. The existing stereocenter directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

-

Step 3: Hydrolysis: The methylated intermediate is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to cleave the protecting groups and yield (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[7]

Catalytic Hydrogenation and Chiral Resolution

For large-scale and industrial applications, a more convergent approach involving the resolution of a racemic mixture is often economically favorable.[6][8] This typically involves the synthesis of racemic 2-methylpyrrolidine followed by separation of the enantiomers.

Rationale: This method is often more cost-effective for large-scale production as it avoids a multi-step chiral synthesis. The key is the efficient separation of the diastereomeric salts formed with a chiral resolving agent.

Detailed Protocol: Synthesis and Resolution of (R)-2-Methylpyrrolidine [7][8]

-

Step 1: Synthesis of Racemic 2-Methylpyrrolidine: 2-Methylpyrroline is hydrogenated under pressure using a platinum catalyst, such as platinum(IV) oxide, in an alcohol solvent. This reaction proceeds with high conversion to yield racemic 2-methylpyrrolidine.[7][8]

-

Step 2: Chiral Resolution with L-Tartaric Acid: L-tartaric acid is added to the solution of racemic 2-methylpyrrolidine. The (R)-enantiomer forms a less soluble diastereomeric salt, (R)-2-methylpyrrolidine L-tartrate, which crystallizes out of the solution.[7]

-

Step 3: Isolation and Purification: The crystalline (R)-2-methylpyrrolidine L-tartrate is isolated by filtration. The enantiomeric excess can be further enhanced by recrystallization.[7] The free base can then be liberated by treatment with a base.

Physicochemical Properties and Handling

This compound is typically a crystalline solid that is soluble in water and some organic solvents.[9] As with many amine hydrochlorides, it can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[10]

| Property | (R)-2-Methylpyrrolidine Hydrochloride | (S)-2-Methylpyrrolidine Hydrochloride |

| Molecular Formula | C₅H₁₂ClN | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol [11] | 121.61 g/mol [12] |

| CAS Number | 135324-85-5[11] | 174500-74-4[12] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Storage | Store at 2-8°C, inert atmosphere[9] | Store at 2-8°C, inert atmosphere[12] |

Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[14]

Applications in Asymmetric Synthesis: A Dual Role

2-Methylpyrrolidine and its derivatives are powerful tools in asymmetric synthesis, capable of acting as both chiral auxiliaries and organocatalysts. The choice between these two modes of action depends on the specific transformation and desired outcome.

2-Methylpyrrolidine as a Chiral Auxiliary

As a chiral auxiliary, 2-methylpyrrolidine is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[15] After the transformation, the auxiliary is cleaved and can often be recovered and recycled.[16]

Mechanism of Stereocontrol: The efficacy of 2-methylpyrrolidine as a chiral auxiliary stems from its ability to form a rigid, sterically defined intermediate, such as a chiral enamine. The methyl group at the C2 position effectively shields one face of the enamine, forcing an incoming electrophile to approach from the less hindered face, thus leading to high diastereoselectivity.[6]

Stereochemical control using 2-methylpyrrolidine as a chiral auxiliary.

Detailed Protocol: Asymmetric α-Alkylation of Cyclohexanone [6]

-

Step 1: Enamine Formation: (R)-2-Methylpyrrolidine is condensed with cyclohexanone, typically with azeotropic removal of water, to form the corresponding chiral enamine.

-

Step 2: Diastereoselective Alkylation: The pre-formed enamine is cooled to a low temperature (e.g., -78°C) and treated with an alkylating agent, such as benzyl bromide. The steric hindrance from the methyl group on the pyrrolidine ring directs the alkylation to occur on the opposite face of the enamine.

-

Step 3: Hydrolysis and Product Isolation: The resulting iminium salt is hydrolyzed with aqueous acid to yield the enantioenriched α-alkylated ketone and regenerate the this compound, which can be recovered.

2-Methylpyrrolidine as an Organocatalyst

In organocatalysis, a substoichiometric amount of the chiral amine is used to catalyze the reaction without being covalently bonded to the final product.[2] This approach is often more atom-economical than using a chiral auxiliary.

Mechanism of Catalysis: Similar to its role as an auxiliary, 2-methylpyrrolidine functions as an organocatalyst by forming a transient chiral enamine intermediate with a carbonyl substrate.[5][11] This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the stereochemical outcome. The catalyst is then regenerated in the final step of the catalytic cycle.

Catalytic cycle of a 2-methylpyrrolidine-catalyzed asymmetric aldol reaction.

Application in the Asymmetric Aldol Reaction: The asymmetric aldol reaction is a classic example of a transformation catalyzed by chiral pyrrolidine derivatives.[5] While L-proline is a highly effective catalyst, derivatives like 2-methylpyrrolidine can offer different steric environments, potentially leading to improved stereoselectivities for certain substrates, although this often requires careful optimization of reaction conditions.[17]

| Catalyst | Solvent | Time (h) | Conversion (%) | dr (anti:syn) | ee (%) |

| (S)-Proline | DMSO | 96 | 95 | 95:5 | 96 |

| (S)-Prolinamide | DMSO | 120 | 85 | 90:10 | 85 |

| (S)-Diphenylprolinol Silyl Ether | CH₂Cl₂ | 24 | >99 | 98:2 | >99 |

| Representative data for the aldol reaction of cyclohexanone with p-nitrobenzaldehyde.[5] |

Case Studies in Drug Development

The utility of the 2-methylpyrrolidine scaffold is prominently featured in the synthesis of numerous pharmaceuticals.

Eletriptan (Relpax®): This anti-migraine medication features a (R)-2-methylpyrrolidine moiety.[3] Its synthesis often involves the coupling of a pre-formed chiral (R)-2-methylpyrrolidine derivative with an indole core.[3]

Histamine H₃ Receptor Antagonists: The (R)-2-methylpyrrolidine scaffold is a key pharmacophore in a number of potent and selective histamine H₃ receptor antagonists, which are being investigated for the treatment of various central nervous system disorders.[8] The efficient synthesis and, importantly, the racemization and recycling of the undesired (S)-enantiomer are critical for the cost-effective development of these drug candidates.[18]

Conclusion and Future Outlook

This compound, in both its (R) and (S) forms, is a powerful and versatile chiral building block that has proven its value in both academic research and industrial drug development. Its utility as both a recoverable chiral auxiliary and an efficient organocatalyst provides synthetic chemists with multiple strategies for the construction of complex, enantioenriched molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis and application of chiral pyrrolidines will undoubtedly remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique properties of this compound to address the challenges of modern asymmetric synthesis.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 9. biosynce.com [biosynce.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. fishersci.com [fishersci.com]

- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Asymmetric Synthesis with Chiral Pyrrolidines

Abstract

The stereocontrolled synthesis of chiral molecules is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences industries where the biological activity of a compound is intrinsically tied to its three-dimensional structure. Among the methodologies developed to achieve this control, organocatalysis has emerged as a third pillar, standing alongside biocatalysis and metal catalysis. At the heart of this field lies a deceptively simple yet powerful class of catalysts: chiral pyrrolidines. This guide provides an in-depth exploration of asymmetric synthesis enabled by these catalysts, from the foundational mechanistic principles of aminocatalysis to the design of advanced derivatives and their application in complex molecule synthesis. We will delve into the causality behind experimental design, present validated protocols, and offer insights for researchers, scientists, and drug development professionals seeking to harness the power of chiral pyrrolidines.

The Dawn of Aminocatalysis: A Paradigm Shift

For decades, asymmetric synthesis was dominated by chiral auxiliaries and transition metal complexes. While powerful, these methods often require stringent anhydrous and anaerobic conditions, and the use of potentially toxic and expensive heavy metals presents challenges for scalability and pharmaceutical applications.[1] The rise of organocatalysis, which utilizes small, purely organic molecules to effect stereoselective transformations, offered a more sustainable and often operationally simpler alternative.[1][2]

The chiral pyrrolidine scaffold, particularly the naturally occurring amino acid (S)-proline, is a privileged motif in this domain.[2][3] Its rigid five-membered ring structure provides a well-defined stereochemical environment, while its secondary amine and carboxylic acid functionalities enable it to act as a "simplest enzyme," mimicking the catalytic strategies found in nature's Class I aldolase enzymes.[4][5] This dual functionality is the key to its remarkable versatility.

Core Mechanistic Principles: The Duality of Pyrrolidine Catalysis

Chiral pyrrolidines mediate asymmetric transformations primarily through two distinct, yet complementary, catalytic cycles: Enamine Catalysis and Iminium Catalysis . This duality allows for the activation of carbonyl compounds toward reaction with either electrophiles or nucleophiles, dramatically expanding their synthetic utility.

Enamine Catalysis: Raising the HOMO

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a ketone or aldehyde. This reaction forms a nucleophilic enamine intermediate.[6][7] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming the typically electrophilic carbonyl carbon's α-position into a potent nucleophile. The chiral environment of the catalyst then directs the enamine's attack on an incoming electrophile, establishing a new stereocenter with high fidelity. Hydrolysis of the resulting iminium species releases the functionalized product and regenerates the catalyst, completing the cycle.[8]

Caption: The Enamine Catalytic Cycle for α-functionalization of carbonyls.

Iminium Catalysis: Lowering the LUMO

Conversely, when a chiral pyrrolidine reacts with an α,β-unsaturated aldehyde or ketone, it forms a cationic iminium ion . This transformation lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9][10] The bulky substituents on the pyrrolidine catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high enantioselectivity. As in the enamine cycle, hydrolysis liberates the product and regenerates the catalyst.

Caption: The Iminium Catalytic Cycle for conjugate addition reactions.

The Proline Archetype: A Historic Breakthrough

The field of asymmetric organocatalysis was ignited by a reaction developed in the early 1970s, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[11][12][13] This proline-catalyzed intramolecular aldol reaction provided access to key bicyclic intermediates for steroid synthesis with high enantiomeric excess, demonstrating for the first time that a simple organic molecule could mediate a highly stereoselective transformation.[6][7][14] This seminal work laid the foundation for the explosion of research that would follow decades later.[5]

Proline remains a workhorse catalyst for a variety of fundamental carbon-carbon bond-forming reactions.[15][16]

-

Asymmetric Aldol Reaction : The direct reaction between an unmodified ketone and an aldehyde to form a β-hydroxy ketone.[4]

-

Asymmetric Mannich Reaction : A three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds.[17]

-

Asymmetric Michael Addition : The conjugate addition of a ketone or aldehyde to an α,β-unsaturated system.[18]

The stereochemical outcome of these reactions is often explained by a Zimmerman-Traxler-like transition state, where the enamine attacks the electrophile.[15] The carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the electrophile and orienting the substrates through hydrogen bonding, thereby locking in a specific, low-energy transition state geometry.[13][15]

| Reaction Type | Ketone/Aldehyde Donor | Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference(s) |

| Intermolecular Aldol | Acetone | 4-Nitrobenzaldehyde | 30 | 68 | 76 | [4] |

| Intermolecular Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | 97 | 96 | [16] |

| Intramolecular Aldol | 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | (Internal Aldehyde) | 3 | >90 | 93 | [12][14] |

| Michael Addition | Cyclohexanone | β-Nitrostyrene | 35 | 100 | 78 (syn) | [18] |

| Mannich Reaction | Acetone | 4-Methoxyaniline, Formaldehyde | 35 | 50 | 94 | [17] |

Beyond Proline: The Next Generation of Pyrrolidine Catalysts

While proline is effective, its application can be limited by factors such as poor solubility in common organic solvents and the need for relatively high catalyst loadings.[17] This spurred the development of a vast array of proline derivatives designed to enhance reactivity, selectivity, and substrate scope.

Diarylprolinol Silyl Ethers: The Power of Steric Shielding

Among the most successful and widely used pyrrolidine catalysts are the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[9][10] In these structures, the carboxylic acid of proline is replaced by a diarylhydroxymethyl group, which is protected as a bulky silyl ether (e.g., TMS or TIPS).

This modification has profound consequences:

-

Enhanced Steric Shielding : The bulky diaryl and silyl groups create a highly defined and sterically congested chiral pocket around the nitrogen atom. This provides exquisite facial discrimination for both enamine and iminium ion intermediates, leading to exceptionally high enantioselectivities.[9][19]

-

Increased Solubility : The non-polar silyl and aryl groups render the catalyst highly soluble in a wide range of organic solvents.

-

Broad Substrate Scope : These catalysts are remarkably general, promoting a vast number of transformations including Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions, α-aminations, and α-oxidations with outstanding levels of control.[10][19][20][21]

These catalysts are true workhorses of modern organic synthesis and have been applied in numerous total syntheses of complex natural products and pharmaceuticals.[20]

Applications in Drug Discovery and Development

The operational simplicity, scalability, and environmentally benign nature of pyrrolidine-catalyzed reactions make them highly attractive for industrial applications. The ability to construct complex chiral centers from simple, achiral starting materials is a significant advantage in drug development, where rapid access to enantiomerically pure compounds is critical.

A notable example is the synthesis of Daclatasvir, an antiviral medication used to treat hepatitis C. The core of this drug is a bis-pyrrolidine structure, highlighting the importance of this scaffold. The synthesis relies on the alkylation of N-protected proline derivatives, demonstrating the utility of the pyrrolidine chiral pool in constructing complex pharmaceutical agents.[22] The foundational Hajos-Parrish reaction itself provides rapid access to the core ring systems of steroids, a class of molecules with immense therapeutic importance.[12]

Validated Experimental Protocols

The following protocols are provided as representative examples of standard laboratory procedures for conducting pyrrolidine-catalyzed reactions.

Protocol 1: Proline-Catalyzed Intermolecular Aldol Reaction

This protocol is adapted from established procedures for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[16]

Methodology:

-